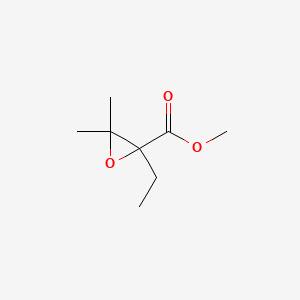
5,5'-Difluoro-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Difluoro-2,2’-bipyridine: is an aromatic compound characterized by the presence of two pyridine rings connected at the 2 and 2’ positions, with fluorine atoms substituted at the 5 and 5’ positions. This compound is a white to light yellow solid and is soluble in various solvents . It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-difluoro-2,2’-bipyridine typically involves the fluorination of 2,2’-bipyridine. One common method is the direct fluorination of 2,2’-bipyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 5,5’-difluoro-2,2’-bipyridine may involve scalable synthesis techniques similar to those used in laboratory settings. The process typically includes the preparation of key intermediates, followed by fluorination and purification steps. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-Difluoro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coordination Reactions: It forms stable complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.
Coordination Reactions: Metal salts like ruthenium, palladium, and platinum are commonly used to form coordination complexes.
Major Products:
Substitution Reactions: Products include various substituted bipyridines depending on the nucleophile used.
Coordination Reactions: Metal complexes with specific catalytic or material properties.
Aplicaciones Científicas De Investigación
Chemistry: 5,5’-Difluoro-2,2’-bipyridine is widely used as a ligand in coordination chemistry. It forms complexes with transition metals, which are employed in catalysis, including hydrogenation and oxidation reactions .
Biology and Medicine:
Industry: In the industrial sector, 5,5’-difluoro-2,2’-bipyridine is used in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mecanismo De Acción
The mechanism of action of 5,5’-difluoro-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The specific pathways and molecular targets depend on the nature of the metal and the reaction conditions.
Comparación Con Compuestos Similares
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound has trifluoromethyl groups instead of fluorine atoms, which can enhance its electron-withdrawing properties and affect its coordination behavior.
5,5’-Dibromo-2,2’-bipyridine: The presence of bromine atoms makes this compound useful for further functionalization through cross-coupling reactions.
Uniqueness: 5,5’-Difluoro-2,2’-bipyridine is unique due to its specific electronic properties imparted by the fluorine atoms. These properties influence its reactivity and coordination behavior, making it a valuable ligand in various chemical applications .
Propiedades
Fórmula molecular |
C10H6F2N2 |
|---|---|
Peso molecular |
192.16 g/mol |
Nombre IUPAC |
5-fluoro-2-(5-fluoropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6F2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H |
Clave InChI |
QGMACLFYKMYCNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1F)C2=NC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)




![4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine](/img/structure/B13641062.png)
